Selumetinib

説明

特性

IUPAC Name |

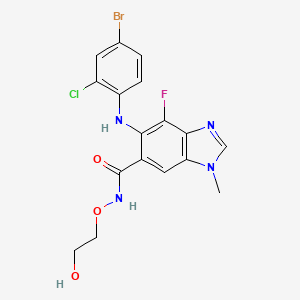

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOHGALHFOKKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048944 | |

| Record name | Selumetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606143-52-6 | |

| Record name | Selumetinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606143-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selumetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606143526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selumetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selumetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-1,3-benzodiazole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELUMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UH91I579U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Selumetinib's Mechanism of Action in RAS-Mutant Cancers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selumetinib, a potent and selective inhibitor of MEK1 and MEK2, has emerged as a targeted therapeutic agent for cancers harboring mutations in the RAS signaling pathway. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying molecular interactions. By elucidating the core pharmacology of this compound, this document aims to equip researchers and drug development professionals with the foundational knowledge to advance further investigation and therapeutic strategies in the context of RAS-mutant malignancies.

Introduction: The Challenge of RAS-Mutant Cancers

Mutations in the RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most prevalent oncogenic drivers, accounting for approximately 30% of all human cancers.[1] These mutations lock RAS proteins in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) cascade. This sustained signaling promotes uncontrolled cell proliferation, survival, and differentiation, contributing to tumorigenesis and therapeutic resistance. The development of effective inhibitors for RAS-mutant cancers has been a long-standing challenge in oncology.

The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes.

Upon growth factor binding, receptor tyrosine kinases (RTKs) activate RAS by promoting the exchange of GDP for GTP. Activated RAS-GTP then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular proliferation and survival. In RAS-mutant cancers, this pathway is constitutively active, decoupling it from its normal upstream regulation.

This compound: A Selective MEK1/2 Inhibitor

This compound (AZD6244, ARRY-142886) is an oral, potent, and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[2] Its mechanism of action involves binding to an allosteric pocket on the MEK enzymes, which prevents their phosphorylation and subsequent activation of ERK1/2.[2] This leads to the downstream suppression of the MAPK signaling cascade, resulting in decreased cell proliferation and induction of apoptosis in cancer cells with a constitutively active RAS/RAF/MEK/ERK pathway.

Quantitative Data on this compound's Activity

The efficacy of this compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

In Vitro Efficacy: IC50 Values in RAS-Mutant Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | G12S | > 5 | [3] |

| HCT116 | Colorectal Cancer | G13D | 0.02 - 0.1 | [3] |

| MIA PaCa-2 | Pancreatic Cancer | G12C | ~1 | [3] |

| Panc-1 | Pancreatic Cancer | G12D | > 5 | [3] |

| Calu-6 | Non-Small Cell Lung Cancer | G12C | ~0.1 | [4] |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | ~0.05 | [3] |

| SW620 | Colorectal Cancer | G12V | ~0.1 | [3] |

Note: IC50 values can vary depending on the specific assay conditions and the laboratory performing the experiment.

In Vivo Efficacy: Tumor Growth Inhibition in RAS-Mutant Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents.

| Xenograft Model | Cancer Type | KRAS Mutation | This compound Dose | Tumor Growth Inhibition (%) | Reference |

| A549 | Non-Small Cell Lung Cancer | G12S | 25 mg/kg, BID | ~40% (Partial Metabolic Remission) | [4] |

| HCT116 | Colorectal Cancer | G13D | Not Specified | Significant Inhibition | [4] |

| Calu-6 | Non-Small Cell Lung Cancer | G12C | 25 mg/kg, BID | Significant Inhibition | [4] |

Clinical Efficacy: Response Rates in Patients with RAS-Mutant Cancers

Clinical trials have evaluated the efficacy of this compound, both as a monotherapy and in combination with other agents, in patients with various RAS-mutant solid tumors.

| Trial Identifier | Cancer Type | KRAS Mutation | Treatment | Objective Response Rate (ORR) | Reference |

| NCT00890825 | Non-Small Cell Lung Cancer | Various | This compound + Docetaxel | 37.2% | [5] |

| NCT00890825 | Non-Small Cell Lung Cancer | Various | Docetaxel alone | 0% | [5] |

| Phase II | Pancreatic Cancer | G12R | This compound | 0% (37.5% with stable disease ≥6 months) | [6][7] |

| Phase II | Non-Small Cell Lung Cancer | Various | This compound alone | 0% | [2] |

| Phase II | Non-Small Cell Lung Cancer | Various | This compound + Erlotinib | 10% | [2] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug development research. The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for Phospho-ERK (p-ERK)

This protocol is used to assess the inhibition of MEK1/2 activity by measuring the phosphorylation status of its direct downstream target, ERK.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) and Rabbit anti-p44/42 MAPK (Erk1/2)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 2, 4, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium.[3]

-

Incubate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

MTT Incubation:

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.[8]

-

Gently pipette to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the cell viability against the drug concentration to determine the IC50 value.

-

In Vivo Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound in vivo.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

RAS-mutant cancer cell line

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel (e.g., 1:1 ratio).

-

Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound (e.g., 25 mg/kg) or vehicle control to the mice daily or twice daily via oral gavage.[4]

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor growth and the general health of the mice throughout the study.

-

The study can be terminated when the tumors in the control group reach a predetermined size or when the mice show signs of distress.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the percentage of tumor growth inhibition at the end of the study.

-

Mechanisms of Resistance to this compound in RAS-Mutant Cancers

Despite the initial efficacy of MEK inhibitors, the development of resistance is a significant clinical challenge. Resistance to this compound can be broadly categorized as intrinsic (pre-existing) or acquired (developing during treatment).

Intrinsic Resistance

-

Activation of Parallel Signaling Pathways: Some RAS-mutant cancer cells exhibit a reduced dependency on the MAPK pathway for survival and instead rely on parallel signaling cascades, such as the PI3K/AKT/mTOR pathway.

-

Presence of Co-occurring Mutations: Mutations in other genes, such as LKB1, can confer intrinsic resistance to MEK inhibition.[9]

Acquired Resistance

-

Reactivation of the MAPK Pathway: This is a common mechanism of acquired resistance.

-

Feedback Reactivation of Receptor Tyrosine Kinases (RTKs): Inhibition of MEK can lead to a feedback loop that results in the upregulation and activation of RTKs, such as EGFR, which can then reactivate the RAS-MAPK pathway upstream of MEK.[10][11]

-

Amplification of Upstream Components: Amplification of genes encoding upstream activators of the pathway, such as KRAS or BRAF, can overcome MEK inhibition.[12]

-

Mutations in MEK1: Acquired mutations in the allosteric binding site of MEK1 can prevent this compound from binding effectively.

-

-

Bypass Signaling: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for MEK activity, such as the activation of the YAP signaling pathway.

Future Directions and Combination Therapies

Overcoming resistance to this compound is a key area of ongoing research. Several strategies are being explored, including:

-

Combination with other targeted therapies: Combining this compound with inhibitors of pathways that mediate resistance, such as PI3K/AKT inhibitors or RTK inhibitors, is a promising approach.[13][14][15]

-

Intermittent dosing schedules: Investigating alternative dosing strategies may help to mitigate the development of resistance.

-

Development of next-generation MEK inhibitors: Novel MEK inhibitors with improved potency or different binding properties may be effective against resistant tumors.

Conclusion

This compound represents a significant advancement in the targeted therapy of RAS-mutant cancers. Its well-defined mechanism of action as a selective MEK1/2 inhibitor provides a strong rationale for its clinical use. However, the emergence of resistance remains a critical hurdle. A thorough understanding of the molecular mechanisms underlying both the efficacy of and resistance to this compound, as detailed in this guide, is essential for the continued development of more effective therapeutic strategies for this challenging patient population. The quantitative data, detailed protocols, and pathway visualizations provided herein serve as a valuable resource for researchers and clinicians working to unravel the complexities of RAS-driven malignancies and to optimize the clinical application of MEK inhibitors.

References

- 1. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]

- 2. This compound with and without erlotinib in KRAS mutant and KRAS wild-type advanced nonsmall-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Cracks Door to Targeted Therapy for KRAS-Mutant NSCLC | MDedge [mdedge.com]

- 6. Phase II study of this compound, an orally active inhibitor of MEK1 and MEK2 kinases, in KRASG12R-mutant pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase II study of this compound, an orally active inhibitor of MEK1 and MEK2 kinases, in KRASG12R-mutant pancreatic ductal adenocarcinoma | springermedizin.de [springermedizin.de]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Phenformin enhances the therapeutic effect of this compound in KRAS-mutant non-small cell lung cancer irrespective of LKB1 status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of MEK inhibitor this compound sensitivity by AKT phosphorylation in the novel BRAF L525R mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics of RTK activation determine ERK reactivation and resistance to dual BRAF/MEK inhibition in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MEK1/2 inhibitor withdrawal reverses acquired resistance driven by BRAFV600E amplification whereas KRASG13D amplification promotes EMT-chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Testing the Use of the Combination of this compound and Olaparib or this compound Alone Targeted Treatment for RAS Pathway Mutant Recurrent or Persistent Ovarian and Endometrial Cancers, A ComboMATCH Treatment Trial [stanfordhealthcare.org]

- 14. Facebook [cancer.gov]

- 15. Comparing this compound and Olaparib to this compound Alone for Ovarian and Endometrial Cancers with RAS Pathway Mutations (EAY191-N4, A ComboMATCH Treatment Trial) [nrgoncology.org]

Selumetinib's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selumetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), has demonstrated significant clinical activity, leading to its approval for neurofibromatosis type 1 (NF1)-related plexiform neurofibromas.[1][2] Its mechanism of action, centered on the RAS/RAF/MEK/ERK signaling cascade, not only inhibits tumor cell proliferation but also profoundly modulates the complex tumor microenvironment (TME).[3][4] This guide provides an in-depth technical overview of this compound's effects on the TME, focusing on its immunomodulatory properties and its potential for combination therapies. We present quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Core Mechanism of Action: MEK Inhibition

This compound is a non-ATP-competitive inhibitor of MEK1 and MEK2, central components of the MAPK signaling pathway.[3][5] In many cancers, mutations in upstream proteins like RAS or BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[3][6] By binding to an allosteric site on MEK1/2, this compound prevents the phosphorylation and activation of its sole known substrates, ERK1 and ERK2.[4][7] This blockade halts the downstream signaling cascade, leading to cell cycle arrest and apoptosis in tumor cells.[8][9]

Reprogramming the Immune Microenvironment

Beyond its direct effects on tumor cells, this compound significantly alters the composition and function of the immune TME. This is particularly relevant for its synergy with immune checkpoint inhibitors. Key studies have shown that this compound can shift the TME from an immunosuppressive to a more immune-permissive state, primarily by modulating myeloid cell populations.[10]

Impact on Myeloid Cells

This compound's most profound immunomodulatory effects are observed within the myeloid compartment. It has been shown to reduce the frequency of immunosuppressive granulocytic myeloid-derived suppressor cells (gMDSCs) while promoting the accumulation of antigen-presenting cells.[6][10]

-

Reduction of Immunosuppressive Myeloid Cells: In the KRAS-mutant CT26 colorectal cancer model, this compound treatment, alone or with an anti-CTLA-4 antibody, significantly reduces the frequency of CD11b⁺ Ly6G⁺ myeloid cells, which are characteristic of gMDSCs or neutrophils.[10]

-

Promotion of Antigen Presentation: Concurrently, this compound treatment leads to an accumulation of differentiating monocytes at an Ly6C⁺ MHC-II⁺ intermediate state, suggesting an enhanced capacity for antigen presentation within the TME.[10]

-

Macrophage Polarization: this compound can also influence macrophage polarization. Studies indicate that MEK inhibition blocks M2-type (pro-tumor) polarization and can increase the expression of M1-type (anti-tumor) markers like CD80 and CD86.[4][11][12] This shift can contribute to a more robust anti-tumor immune response.

Modulation of Immunosuppressive Factors

This compound can reverse the upregulation of key immunosuppressive mediators that are often induced by other therapies, such as checkpoint blockade.

-

Arginase 1 (Arg1) and Cyclooxygenase-2 (Cox-2): Treatment with anti-CTLA-4 antibodies can lead to an undesirable increase in the expression of Arg1 and Cox-2 in the TME.[6][10] The combination of this compound with anti-CTLA-4 negates this upregulation, thereby reducing myeloid-mediated immunosuppression.[3][10]

Effects on T-Cells

The direct impact of this compound on T-cells is complex. As the MEK pathway is downstream of the T-cell receptor, MEK inhibition can suppress T-cell activation and proliferation in vitro, as evidenced by a dose-dependent decrease in IL-2 secretion from stimulated human peripheral blood mononuclear cells (PBMCs).[10] However, in vivo studies show that this compound has a limited impact on the increase in T-cell infiltration and activation mediated by anti-CTLA-4.[10] This suggests that this compound's dominant effect in a combination setting is the favorable reprogramming of the myeloid TME, which outweighs its direct suppressive effects on T-cells.[6][10]

Effects on the Non-Cellular Tumor Microenvironment

This compound's influence extends to the non-cellular components of the TME, including the extracellular matrix (ECM). In studies of neurofibromas, this compound treatment was found to downregulate intercellular signaling associated with ECM pathways, including those involving collagen, laminin, and fibronectin.[7][13] This modulation of collagen organization may contribute to the observed tumor shrinkage and represents another mechanism by which this compound impacts the TME.[3][13]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Effect of this compound on Immune Cell Populations in the CT26 Tumor Model

| Cell Population | Treatment Group | % of CD45⁺ Cells (Mean ± SEM) | Change vs. Control/Comparator | p-value | Reference |

|---|---|---|---|---|---|

| gMDSC/Neutrophils (CD11b⁺ Ly6G⁺) | Control | 29.8 ± 3.6 | - | - | [10] |

| Anti-CTLA-4 | 33.7 ± 4.2 | Increase | NS | [10] | |

| This compound | 14.5 ± 2.6 | ↓ 51.3% vs. Control | < 0.05 | [10] | |

| This compound + Anti-CTLA-4 | 14.9 ± 1.9 | ↓ 56.1% vs. Anti-CTLA-4 | < 0.05 | [10] | |

| Differentiating Monocytes (Ly6C⁺ MHCII⁺) | Control | 3.5 ± 0.5 | - | - | [10] |

| This compound | 8.0 ± 0.9 | ↑ 128.6% vs. Control | < 0.05 | [10] | |

| This compound + Anti-CTLA-4 | 8.8 ± 1.1 | ↑ vs. Anti-CTLA-4 alone | < 0.05 | [10] |

(Data adapted from Poon et al., J Immunother Cancer, 2017)[10]

Table 2: Modulation of Immunosuppressive Gene Expression by this compound in the CT26 Tumor Model

| Gene | Treatment Group | Relative Expression (Fold Change vs. Control) | p-value (vs. Anti-CTLA-4) | Reference |

|---|---|---|---|---|

| Arg1 | Anti-CTLA-4 | ~2.5-fold increase | - | [3][10] |

| This compound + Anti-CTLA-4 | Reversed to control levels | < 0.05 | [3][10] | |

| Cox-2 (Ptgs2) | Anti-CTLA-4 | ~2.0-fold increase | - | [3][10] |

| This compound + Anti-CTLA-4 | Reversed to control levels | < 0.05 | [3][10] |

(Data adapted from Poon et al., J Immunother Cancer, 2017)[3][10]

Table 3: In Vitro Inhibition of T-Cell Activation by this compound

| Assay | Condition | IC₅₀ of this compound | Reference |

|---|---|---|---|

| IL-2 Secretion (Human PBMCs) | Stimulated with anti-CD3 + SEA + Isotype Control | 5.8 nM | [10] |

| IL-2 Secretion (Human PBMCs) | Stimulated with anti-CD3 + SEA + Tremelimumab (anti-CTLA-4) | 22.3 nM | [10] |

(Data adapted from Poon et al., J Immunother Cancer, 2017)[10]

Table 4: Clinical Activity of this compound in NF1-Related Plexiform Neurofibromas (PN)

| Study Population | Primary Endpoint | Result | Reference |

|---|---|---|---|

| Children with inoperable PN | Objective Response Rate (≥20% volume decrease) | 71% (17 of 24 patients) | [2] |

| Adults with inoperable PN | Objective Response Rate (≥20% volume decrease) | 63.6% (21 of 33 participants) | [14] |

| Adults with inoperable PN | Median Maximal PN Volume Decrease | -23.6% |[14] |

Experimental Protocols & Methodologies

This section provides an overview of the methodologies used in the key preclinical studies cited in this guide, primarily focusing on the work by Poon et al. (2017).

In Vivo Murine Tumor Model

-

Animal Model: Female BALB/c mice were used.

-

Tumor Cell Line: 5x10⁵ CT26 cells (a KRAS-mutant murine colorectal carcinoma line) were injected subcutaneously.[10]

-

Treatment Initiation: Therapy began when tumors reached a palpable size.

-

Dosing:

-

Endpoint: Tumors and spleens were harvested for analysis after 8 days of treatment.[10]

Flow Cytometry for Immune Profiling

-

Sample Preparation: Tumors were harvested and mechanically/enzymatically dissociated into single-cell suspensions. Red blood cells were lysed.[12]

-

Staining: Cells were stained with a cocktail of fluorescently-conjugated antibodies to identify various immune cell populations. A viability dye was included to exclude dead cells.

-

Key Markers for Myeloid Cells:

-

Pan-leukocyte: CD45

-

Myeloid: CD11b

-

Granulocytic/Neutrophilic: Ly6G

-

Monocytic: Ly6C

-

Antigen Presentation: MHC-II (I-A/I-E)

-

-

Gating Strategy (Illustrative):

-

Gate on singlets (FSC-A vs. FSC-H).

-

Gate on live cells (viability dye negative).

-

Gate on immune cells (CD45⁺).

-

From CD45⁺ cells, gate on myeloid cells (CD11b⁺).

-

From the CD11b⁺ population, differentiate key subsets:

-

gMDSCs/Neutrophils: Ly6G⁺

-

Monocytes/Macrophages: Ly6G⁻

-

-

Within the Ly6G⁻ gate, further analyze populations based on Ly6C and MHC-II expression to identify inflammatory monocytes (Ly6C⁺) and differentiating/antigen-presenting monocytes (Ly6C⁺ MHC-II⁺).[10]

-

Gene Expression Analysis

-

RNA Extraction: Total mRNA was isolated from approximately 10 mg of tumor tissue using a commercial kit (e.g., RNeasy kit).[11]

-

Analysis Method: Quantitative reverse transcription PCR (qRT-PCR) was performed using a custom 92-gene panel focused on innate and adaptive immunity, immunosuppressive mechanisms, and T-cell markers.[10]

-

Quantification: Gene expression changes were calculated using the comparative Cᴛ (ΔΔCᴛ) method, normalizing to housekeeping genes.[10]

Immunohistochemistry (IHC)

-

Tissue Preparation: Tumors were formalin-fixed and paraffin-embedded (FFPE).

-

Staining: Sections were stained with a primary antibody against the target of interest (e.g., Arginase-1). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogen substrate (e.g., DAB) for visualization.

-

Image Analysis: Stained slides were digitized using a whole-slide scanner. Viable tumor areas were manually annotated, and the percentage of positive pixels was quantified using a color deconvolution algorithm.[10]

Conclusion and Future Directions

This compound fundamentally reshapes the tumor microenvironment by targeting the core RAS/MAPK signaling pathway. Its most significant impact lies in reprogramming the myeloid compartment, mitigating immunosuppressive signals, and thereby creating a more favorable setting for anti-tumor immunity. This TME modulation provides a strong rationale for combining this compound with immunotherapies, particularly immune checkpoint inhibitors like anti-CTLA-4.[6][10]

Future research should continue to dissect the precise molecular mechanisms linking MEK inhibition to these TME changes and explore optimal scheduling and combination strategies. Understanding the dynamic interplay between this compound's direct effects on tumor cells and its indirect immunomodulatory functions will be critical for maximizing its therapeutic potential across a broader range of malignancies.

References

- 1. frontiersin.org [frontiersin.org]

- 2. content.noblelifesci.com [content.noblelifesci.com]

- 3. This compound Shows Promise in Treating Adult NF1-Associated Plexiform Neurofibromas [trial.medpath.com]

- 4. noblelifesci.com [noblelifesci.com]

- 5. researchgate.net [researchgate.net]

- 6. A novel Ly6C/Ly6G-based strategy to analyze the mouse splenic myeloid compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labcorp.com [labcorp.com]

- 11. The MEK inhibitor this compound complements CTLA-4 blockade by reprogramming the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. researchgate.net [researchgate.net]

Selumetinib's Impact on Cell Cycle Progression and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selumetinib (AZD6244, ARRY-142886) is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4][5] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 inhibition by this compound disrupts downstream signaling, leading to significant anti-proliferative and pro-apoptotic effects in various cancer models.[1][3][4][6][7] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on cell cycle progression and the induction of apoptosis. Quantitative data from preclinical studies are summarized, detailed experimental protocols are provided, and key signaling pathways and workflows are visualized.

Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[5] Dysregulation of this pathway, often through activating mutations in RAS or BRAF genes, is a common driver of oncogenesis in many human cancers, including melanoma, colorectal, pancreatic, and non-small cell lung cancers.[3][8]

This compound exerts its therapeutic effect by selectively binding to and inhibiting the kinase activity of MEK1 and MEK2.[1][2][4] This prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). By blocking ERK1/2 activation, this compound effectively halts the propagation of growth-promoting signals to the nucleus, thereby impeding the transcription of genes essential for cell cycle progression and survival.[2][4][7]

Effect on Cell Cycle Progression

A primary consequence of MEK inhibition by this compound is the induction of cell cycle arrest, predominantly in the G1 phase.[3][5] By inhibiting the ERK1/2 signaling, this compound prevents the expression of key cell cycle regulatory proteins, such as cyclin D1, which are necessary for the G1 to S phase transition.[9] This halt in progression prevents cancer cells from replicating their DNA and dividing.

Quantitative Data: Cell Cycle Distribution

The following tables summarize the effects of this compound on cell cycle distribution in various cancer cell lines.

Table 1: this compound Monotherapy on Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

|---|---|---|---|---|---|---|

| HCT116 | Colorectal | 1 µM this compound (24h) | Increased | Decreased | No significant change | [10] |

| B1011CL | Colorectal | 1 µM this compound (24h) | Increased | Decreased | No significant change | [10] |

| PDX.008CL | Papillary Thyroid | 1 µM this compound (24h) | Increased | Decreased | No significant change | [10] |

| SW620 | Colorectal | 0.06 µM this compound (24h) | Increased | Not specified | Not specified | [11] |

| SW480 | Colorectal | 0.125 µM this compound (24h) | Increased | Not specified | Not specified | [11] |

| HCC1937 | Triple-Negative Breast | Dose-dependent | G1 arrest | Not specified | Not specified | [12] |

| MDA-MB-231 | Triple-Negative Breast | Dose-dependent | G1 arrest | Not specified | Not specified | [12] |

| HCT116 | Colorectal | 0.25 µM this compound (24-72h) | Increased | Decreased | No significant change | [13] |

| Calu3 | Lung | 0.05 µM this compound (24-72h) | Increased | Decreased | No significant change |[13] |

Table 2: this compound in Combination Therapy on Cell Cycle Distribution

| Cell Line | Cancer Type | Combination Treatment (24h) | Effect on G1 Arrest | Reference |

|---|---|---|---|---|

| HCT116 | Colorectal | This compound (1 µM) + KRT-232 (1 µM) | Enhanced G1 arrest vs single agents | [10] |

| B1011CL | Colorectal | This compound (1 µM) + KRT-232 (1 µM) | Enhanced G1 arrest vs single agents | [10] |

| PDX.008CL | Papillary Thyroid | This compound (1 µM) + KRT-232 (1 µM) | Enhanced G1 arrest vs single agents | [10] |

| SW620 | Colorectal | This compound (0.06 µM) + Vorinostat (0.75 µM) | Increased G1 arrest vs single agents | [11] |

| SW480 | Colorectal | this compound (0.125 µM) + Vorinostat (0.75 µM) | Increased G1 arrest vs single agents |[11] |

Induction of Apoptosis

In addition to cell cycle arrest, this compound can induce programmed cell death, or apoptosis, in cancer cells.[1][3][4][6] The inhibition of the pro-survival signals mediated by the MEK/ERK pathway can lead to the activation of the intrinsic apoptotic cascade. This is often characterized by the activation of caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[9][14][15]

Quantitative Data: Apoptosis Induction

The following tables summarize the pro-apoptotic effects of this compound in various cancer cell lines.

Table 3: this compound Monotherapy on Apoptosis

| Cell Line | Cancer Type | Treatment | % Apoptotic Cells | Apoptotic Markers | Reference |

|---|---|---|---|---|---|

| HCT116 | Colorectal | 1 µM this compound (72h) | ~10% (Annexin-V+) | Not specified | [10] |

| H3122 | Lung | This compound (48h) | ~7% | Not specified | [15] |

| MDA-MB-231 | Breast | 2.5 µM this compound (48h, low serum) | Increased | Cleaved Caspase-3 | [16] |

| HCT116 | Colorectal | 0.25 µM this compound (72h) | Significant increase | Not specified | [13] |

| Calu3 | Lung | 0.05 µM this compound (72h) | Significant increase | Not specified |[13] |

Table 4: this compound in Combination Therapy on Apoptosis

| Cell Line | Cancer Type | Combination Treatment | % Apoptotic Cells | Apoptotic Markers | Reference |

|---|---|---|---|---|---|

| HCT116 | Colorectal | This compound (1 µM) + KRT-232 (1 µM) (72h) | ~25% (Annexin-V+) | Not specified | [10] |

| H3122 | Lung | This compound + Crizotinib (48h) | ~17% | Increased Bim, Cleaved Caspase, Cleaved PARP | [15] |

| ipNF95.11bC | Neurofibroma | This compound + Verteporfin (48h) | Synergistic increase | Not specified | [17] |

| WM3670 | Melanoma | this compound (100 nM) + Sorafenib (3 µM) (48h) | Significant increase | Increased Cleaved PARP |[18] |

Experimental Protocols

This section details common methodologies used to assess this compound's effects on cell cycle and apoptosis.

Cell Culture and Drug Treatment

-

Cell Lines: A variety of human cancer cell lines are used, including but not limited to HCT116 (colorectal), MDA-MB-231 (breast), and Calu3 (lung).[10][12][13][16]

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

-

Treatment: Cells are seeded and allowed to adhere overnight before being treated with varying concentrations of this compound or vehicle control (DMSO) for specified durations (e.g., 24, 48, or 72 hours).[10][13][15]

Cell Cycle Analysis by Flow Cytometry

This protocol is a standard method for determining the distribution of cells in different phases of the cell cycle.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. researchgate.net [researchgate.net]

- 8. The MEK1/2 inhibitor, this compound (AZD6244; ARRY-142886), enhances anti-tumour efficacy when combined with conventional chemotherapeutic agents in human tumour xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical Activity of the Rational Combination of this compound (AZD6244) in Combination with Vorinostat in KRAS-Mutant Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective effect of this compound on acrolein-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. oncoscience.us [oncoscience.us]

- 17. Inhibition of YAP Sensitizes the this compound Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Selumetinib In Vitro Cell Viability Assay

Introduction

Selumetinib (AZD6244, ARRY-142886) is a potent and highly selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2] MEK1 and MEK2 are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various human cancers.[3][4] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[4][5] In many cancers, mutations in upstream proteins like RAS or RAF lead to constitutive activation of the MEK-ERK pathway, promoting uncontrolled cell growth.[3]

This compound functions as a non-ATP-competitive inhibitor, binding to a unique allosteric pocket in the MEK enzymes.[6] This inhibition prevents the phosphorylation and subsequent activation of ERK1/2, effectively blocking downstream signaling.[3][5] The downstream effects include a reduction in cell proliferation, induction of G1 cell cycle arrest, and promotion of apoptosis in cancer cells with a hyperactivated MAPK pathway.[6][7] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound by measuring its impact on cancer cell viability.

Mechanism of Action: The RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK cascade is a key signaling pathway that transmits extracellular signals to the nucleus to control gene expression and essential cellular processes. This compound's targeted inhibition of MEK1/2 makes it an effective therapeutic agent for tumors dependent on this pathway.

Caption: this compound inhibits MEK1/2 in the RAS-RAF-MEK-ERK signaling pathway.

Experimental Protocols

This section details a standard protocol for determining the half-maximal inhibitory concentration (IC50) of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.

Materials and Reagents

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (AZD6244)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well flat-bottom cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

MTT solvent (e.g., acidified isopropanol or DMSO)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Protocol: Cell Viability (MTT) Assay

-

Cell Seeding:

-

Culture cells to approximately 80-90% confluency.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed cells into a 96-well plate at a pre-optimized density (typically 3,000-5,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

-

-

This compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 50 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various this compound concentrations.

-

-

Incubation:

-

MTT Assay:

-

After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium only) from all other readings.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

-

Plot the % Viability against the logarithm of this compound concentration.

-

Use non-linear regression (log[inhibitor] vs. normalized response - variable slope) to calculate the IC50 value.

-

Caption: Workflow for the in vitro cell viability assay using this compound.

Data Presentation: this compound IC50 Values

The inhibitory effect of this compound varies across different cancer cell lines, often depending on their underlying genetic mutations (e.g., BRAF or RAS status). The following table summarizes reported IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| OMM1 | Uveal Melanoma | 0.00081 | [10] |

| OMM2.3 | Uveal Melanoma | 0.00101 | [10] |

| OMM2.5 | Uveal Melanoma | 0.00152 | [10] |

| CHP-212 | Neuroblastoma | 0.003153 | [8] |

| SW620 | Colorectal Cancer | 0.015 | [11] |

| H9 | Lymphoma | 0.02288 | [8] |

| HL-60 | Leukemia | 0.02459 | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 8.6 - 12.94 | [6][7] |

| SUM149 | Inflammatory Breast Cancer | 10 | [6] |

| HCC1937 | Triple-Negative Breast Cancer | 15.65 | [7] |

| MDA-MB-468 | Triple-Negative Breast Cancer | >20 | [6] |

| SUM190 | Breast Cancer | >20 | [6] |

| KPL-4 | Breast Cancer | >20 | [6] |

| MDA-IBC-3 | Inflammatory Breast Cancer | >20 | [6] |

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]

- 7. This compound suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. selleck.co.jp [selleck.co.jp]

Application Notes and Protocols for Western Blot Analysis of p-ERK Inhibition by Selumetinib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selumetinib (AZD6244, ARRY-142886) is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2][3] MEK1/2 are crucial components of the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.[2][4][5] By inhibiting MEK1/2, this compound prevents the phosphorylation and subsequent activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2).[4] This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells where the MAPK pathway is overactive.[1][2] Western blotting is a fundamental technique to quantify the inhibition of ERK phosphorylation (p-ERK) and assess the efficacy of this compound in both preclinical and clinical research. This document provides a detailed protocol for performing a Western blot to measure p-ERK levels following this compound treatment.

Signaling Pathway of this compound Action

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[5] this compound acts by specifically targeting and inhibiting MEK1 and MEK2, thereby blocking the downstream phosphorylation of ERK1 and ERK2.[2][4]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Quantitative Data Summary

The following table summarizes the quantitative inhibition of p-ERK by this compound as determined by Western blot analysis in various studies.

| Cell Line/Tissue | This compound Concentration | Treatment Duration | p-ERK Inhibition (%) | Reference(s) |

| HCT116 KRAS mutant cells | Low dose | Not specified | 22.8% decrease | [6] |

| B-cell precursor ALL | 10 µM | 4 hours | Significant reduction | [7][8] |

| In vivo (Minipig Model) | ||||

| - Optic Nerve | 7.3 mg/kg (single dose) | 2 hours | ~60% | [9][10] |

| - Cerebral Cortex | 7.3 mg/kg (single dose) | 2 hours | ~71% | [9][10] |

| - Skin | 7.3 mg/kg (single dose) | 2 hours | ~95% | [9][10] |

| - Sciatic Nerve | 7.3 mg/kg (single dose) | 2 hours | ~64% | [9][10] |

| - PBMCs | 7.3 mg/kg (single dose) | 2 hours | ~60% | [9][10] |

Experimental Protocols

Experimental Workflow

Caption: A standard workflow for Western blot analysis of p-ERK inhibition.

Detailed Methodologies

1. Cell Culture and this compound Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., those with BRAF or KRAS mutations) in appropriate culture dishes and grow to 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 30 minutes, 4 hours).[7][8][11] The optimal concentration and time should be determined empirically for each cell line.

2. Protein Extraction (Cell Lysis)

-

Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold lysis buffer directly to the cells. A modified RIPA buffer is commonly used for phosphorylated proteins.[12][13]

-

Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation & Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[15] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) or Bradford protein assay.

4. Sample Preparation for SDS-PAGE

-

Mix the desired amount of protein (typically 20-30 µg per lane) with 4x or 6x Laemmli (SDS-PAGE loading) buffer.[16][17] The loading buffer itself helps to inhibit phosphatase activity.[12]

-

Denature the samples by heating at 95-100°C for 5-10 minutes.

5. SDS-PAGE (Polyacrylamide Gel Electrophoresis)

-

Load the denatured protein samples into the wells of a 10% or 12% polyacrylamide gel.[17]

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[18] To achieve good separation of ERK1 (44 kDa) and ERK2 (42 kDa), it may be necessary to run the gel for a longer duration.[17][18]

6. Protein Transfer

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used according to the manufacturer's instructions.

7. Immunoblotting

-

Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation (p-ERK): Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204) diluted in blocking buffer. Typical dilutions range from 1:1000 to 1:2000.[17] Incubation is usually performed overnight at 4°C with gentle agitation.[17]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[16]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:10,000) for 1 hour at room temperature.[16][17]

-

Final Washes: Repeat the washing step with TBST three times for 10 minutes each.

8. Detection

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

9. Stripping and Re-probing for Total ERK

-

To normalize the p-ERK signal, the same membrane should be probed for total ERK.[18]

-

Stripping: Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies. A common stripping buffer contains Glycine (200 mM), 0.1% SDS, and 1% Tween 20, with the pH adjusted to 2.2.[18]

-

Washing and Blocking: Thoroughly wash the membrane with TBST and then re-block with 5% BSA in TBST for 1 hour.

-

Re-probing: Incubate the membrane with a primary antibody for total ERK1/2 overnight at 4°C. Follow the same washing, secondary antibody incubation, and detection steps as described above.

10. Data Analysis and Quantification

-

Use densitometry software (e.g., ImageJ) to quantify the band intensities for both p-ERK and total ERK.[19]

-

Normalize the p-ERK signal to the corresponding total ERK signal for each sample to account for any variations in protein loading.[18]

-

Calculate the percentage of p-ERK inhibition in this compound-treated samples relative to the vehicle-treated control.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Item - Western blot analysis shows pErk reduction through this compound treatment and by removal of stromal support. - Public Library of Science - Figshare [plos.figshare.com]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. stratech.co.uk [stratech.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Phosphorylated Proteins on a Global Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for Selumetinib in a Xenograft Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Introduction: Selumetinib is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention.[1][4] this compound works by binding to MEK1/2 and preventing the phosphorylation and activation of ERK1/2, which in turn inhibits downstream signaling cascades that promote cell proliferation and survival.[5] Preclinical studies in xenograft models have demonstrated that this compound can induce tumor growth inhibition in a dose-dependent manner, correlating with the inhibition of ERK1/2 phosphorylation.[6] These application notes provide a detailed framework for designing and executing a this compound xenograft mouse model experiment.

Signaling Pathway and Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, regulating processes such as cell growth, differentiation, and survival.[7][8] In many cancers, mutations in genes like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[8] this compound specifically targets MEK1 and MEK2, central kinases in this pathway.[1][2] By inhibiting MEK, this compound blocks the phosphorylation of ERK, the final kinase in the cascade, thereby preventing the activation of downstream transcription factors and cell cycle machinery.[3][5]

Caption: RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Design and Workflow

A typical xenograft study involving this compound follows a structured workflow from preparation to data analysis. The following diagram outlines the key steps.

Caption: General experimental workflow for a this compound xenograft mouse model study.

Experimental Protocols

Cell Culture and Preparation

-

Cell Lines: Select appropriate cancer cell lines. For neurofibromatosis type 1 (NF1) studies, shNf1-SW10 cells can be used.[9] For other cancers, cell lines with known RAS/RAF mutations are often selected.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with PBS, and resuspend in a sterile medium or PBS for injection. Perform a cell count and viability assessment (e.g., using trypan blue).

Animal Handling and Tumor Implantation

-

Animal Model: Use immunodeficient mice, such as 4-week-old BALB/c nude mice.[9]

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

-

Implantation: Subcutaneously inject 2x10^6 cells in a volume of 100-200 µL into the flank of each mouse.[9]

Drug Preparation and Administration

-

This compound Formulation: Prepare this compound in a vehicle solution. A common vehicle is 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80.[10]

-

Dosage: Dosing can range from 10-100 mg/kg, administered orally once or twice daily.[6] A common dose used in studies is 50 mg/kg.[9][11]

-

Administration: Administer the drug via oral gavage. The treatment schedule can vary, for example, daily or every other day for a period of several weeks.[9][11]

Tumor Measurement and Monitoring

-

Tumor Volume: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.

Pharmacodynamic Analysis

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion fixed in formalin for immunohistochemistry (IHC).

-

Western Blot: Homogenize tumor tissue to extract proteins. Perform Western blotting to assess the levels of phosphorylated ERK (p-ERK) and total ERK to confirm target engagement by this compound. A reduction in the p-ERK/total ERK ratio indicates effective MEK inhibition.

-

Immunohistochemistry (IHC): Use IHC to visualize the expression and localization of proteins like Ki-67 (a proliferation marker) and p-ERK within the tumor tissue.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Mouse Model | This compound Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Ovarian Clear Cell Carcinoma | RMG-I/luc | Athymic nude mice | 50 mg/kg/day, oral | Significant tumor growth suppression | [10][11] |

| Ovarian Clear Cell Carcinoma | RMG-I/luc | Athymic nude mice | 100 mg/kg/day, oral | Significant tumor growth suppression | [10][11] |

| Neurofibromatosis Type 1 | shNf1-SW10 | BALB/c nude mice | 50 mg/kg, every other day, oral | Significant tumor growth inhibition compared to vehicle | [9] |

| Uveal Melanoma | MP34 PDX | N/A | N/A | 54% | [12] |

| Non-Small Cell Lung Cancer | CaLu-6 | Nude mice | 50 mg/kg, every day, oral | TGI observed | [13] |

Table 2: Pharmacodynamic Effects of this compound in Xenograft Tumors

| Cancer Type | Cell Line | This compound Dose | Time Point | Biomarker | Change Observed | Reference |

| Colorectal Cancer | SW620 | 20 mg/kg (single dose) | 2-48 hours | p-ERK | Sustained inhibition | [14][15] |

| NF1-related tumors | N/A | N/A | N/A | p-ERK | Partial suppression of MEK signaling | [16] |

| Ovarian Clear Cell Carcinoma | RMG-I | 50-100 mg/kg/day | End of study | p-ERK | Reduced expression | [10] |

| Ovarian Clear Cell Carcinoma | RMG-I | 50-100 mg/kg/day | End of study | Ki-67 | Reduced expression | [10] |

Disclaimer: These protocols and data are intended for informational purposes and should be adapted to specific experimental needs and institutional guidelines. Researchers should conduct their own literature review and optimization studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C17H15BrClFN4O3 | CID 10127622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of YAP Sensitizes the this compound Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MEK1/2 Inhibitor this compound (AZD6244) Inhibits Growth of Ovarian Clear Cell Carcinoma in a PEA-15-dependent Manner in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Drug shrinks nerve tumors in adults with neurofibromatosis type 1 in a clinical trial | Center for Cancer Research [ccr.cancer.gov]

Selumetinib In Vivo Dosing and Administration: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of selumetinib, a potent and selective MEK1/2 inhibitor. This document outlines detailed protocols for formulation, dosing, and administration in preclinical models, along with methods for assessing its pharmacokinetic and pharmacodynamic effects.

Overview of this compound

This compound (AZD6244, ARRY-142886) is an orally administered, small molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is implicated in various cancers, making this compound a valuable tool for preclinical and clinical research.[1] In April 2020, the FDA approved this compound for the treatment of pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas.[2]

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the phosphorylation of ERK1/2 by MEK1/2, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and differentiation.

In Vivo Dosage and Administration

The appropriate dosage and administration route for this compound in in vivo studies depend on the animal model and the research objectives. Oral administration is the most common route, reflecting its clinical use.

Dosage Summary for Preclinical Models

| Animal Model | Dosage Range | Dosing Frequency | Formulation/Vehicle | Administration Route | Reference |

| Mouse | 10 - 100 mg/kg | Once or twice daily (BID) | Suspension in 1% hydroxyethylcellulose, 0.25% Tween 80, and ~0.05% simethicone | Oral gavage | [1][3] |

| Minipig (NF1 model) | 7.3 mg/kg | Single dose | 10% EtOH, 30% PEG400, 60% Phosal 50 PG | Oral | [4] |

Human Equivalent Dose Calculation

Allometric scaling can be used to estimate a human equivalent dose (HED) from animal doses. For instance, a 450 mg human equivalent dose was determined to be 7.4 mg/kg in minipigs.[3]

Experimental Protocols

Preparation of this compound for Oral Gavage in Mice

Materials:

-

This compound hydrogen sulfate salt

-

1% Hydroxyethylcellulose (HEC) solution

-

0.25% Tween 80 solution

-

~0.05% Simethicone solution

-

Sterile water

-

Stir plate and stir bar

-

Sterile tubes

Protocol:

-

Calculate the required amount of this compound based on the desired concentration (e.g., 1 mg/mL free base equivalents) and the total volume needed.[3]

-

In a sterile tube, add the calculated amount of this compound powder.

-

Add the vehicle components in the following order, with continuous stirring:

-

1% HEC

-

0.25% Tween 80

-

~0.05% Simethicone

-

-

Vortex the suspension thoroughly to ensure homogeneity.

-

Prepare the formulation fresh daily and keep it on a stir plate during dosing to maintain suspension.

Oral Gavage Administration in Mice

Materials:

-

Prepared this compound suspension

-

Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)

-

Syringes (1 mL)

-

Animal scale

Protocol:

-

Weigh each mouse to determine the correct volume of this compound suspension to administer (typically 10 mL/kg).[3]

-

Gently restrain the mouse, ensuring a firm but not restrictive grip.

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

-

Fill the syringe with the calculated volume of this compound suspension.

-

Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Do not force the needle.

-

Slowly administer the suspension.

-

Gently remove the gavage needle.

-

Monitor the animal for any signs of distress after administration.

Pharmacokinetic (PK) Analysis

Protocol for Plasma Collection:

-

Collect blood samples at predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours).

-

Blood can be collected via retro-orbital bleeding or cardiac puncture (terminal).

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Analyze this compound concentrations using a validated LC-MS/MS method.

Pharmacokinetic Parameters:

| Parameter | Description | Typical Values in Mice (10 mg/kg oral) | Typical Values in Minipigs (7.3 mg/kg oral) |

| Cmax | Maximum plasma concentration | ~1000-1726 ng/mL | ~1000 ng/mL |

| Tmax | Time to reach Cmax | ~1-2 hours | ~2 hours |

| AUC | Area under the concentration-time curve | Varies with study | Varies with study |

Note: These values are approximate and can vary based on the specific experimental conditions.[1][5]

Pharmacodynamic (PD) Analysis: p-ERK Inhibition

Protocol for Western Blotting:

-

Collect tissue samples (e.g., tumor, skin, brain) at specified time points after this compound administration.[4]

-

Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.

-

Homogenize the tissues and extract proteins using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK. A common antibody for p-ERK is Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).[6]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Expected Outcome:

Treatment with this compound is expected to cause a significant reduction in the levels of p-ERK in target tissues, indicating successful MEK inhibition.[4] The magnitude and duration of p-ERK inhibition can be correlated with the administered dose and the pharmacokinetic profile of this compound.

Important Considerations

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

-

Formulation Stability: this compound formulations should be prepared fresh daily to ensure stability and consistent dosing.

-

Dose-Response: It is recommended to perform a dose-response study to determine the optimal dose of this compound for the desired biological effect in your specific model.

-

Toxicity: Monitor animals for any signs of toxicity, which may include skin rash, gastrointestinal issues, and weight loss.[2]

By following these detailed application notes and protocols, researchers can effectively utilize this compound in their in vivo studies to investigate the role of the MEK/ERK pathway in various biological processes and disease models.

References

- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]

- 4. academic.oup.com [academic.oup.com]

- 5. research.ucsb.edu [research.ucsb.edu]

- 6. This compound normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing Selumetinib Efficacy Using a Colony Formation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selumetinib (brand name Koselugo®) is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2] MEK1/2 are crucial components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[2][3][4] this compound's mechanism of action involves the inhibition of MEK1/2, which in turn prevents the phosphorylation and activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2).[3][4] This blockade of downstream signaling ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells with an overactive MAPK pathway.[1][3]

The colony formation assay, or clonogenic assay, is a well-established in vitro method used to determine the ability of a single cell to proliferate and form a colony.[5][6] This assay is considered the gold standard for assessing the cytotoxic and cytostatic effects of anti-cancer agents, as it measures the reproductive viability of cells after treatment.[7] This application note provides a detailed protocol for utilizing the colony formation assay to evaluate the efficacy of this compound in cancer cell lines.

Signaling Pathway of this compound's Target

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. In many cancers, mutations in genes such as RAS and BRAF lead to constitutive activation of this pathway, promoting tumorigenesis.[2][3] this compound targets MEK1/2, key kinases within this cascade, thereby inhibiting downstream signaling to ERK and subsequent cellular responses.

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow for Colony Formation Assay